Spinosyn D;Spinosyn-D
Description
Origin and Biological Context of Spinosyns
The discovery of spinosyns marked a significant advancement in the field of natural product-based insecticides. lukasiewicz.gov.plnih.gov Their origin from a soil microorganism and the subsequent elucidation of their complex structures have been areas of intensive research. wikipedia.orglukasiewicz.gov.pl
Discovery and Classification within Natural Products Research
The spinosyns were first identified in the 1980s through research focused on discovering new natural products with potential applications in pharmaceuticals and agriculture. lukasiewicz.gov.pl These compounds are classified as macrocyclic lactones, a group of chemicals that also includes other important insecticides like avermectins. pagepressjournals.orglukasiewicz.gov.pl However, the spinosyns possess a unique tetracyclic ring system, setting them apart structurally. wikipedia.orgcotton.org The initial discovery involved the isolation of spinosyn A, followed by the identification of a family of related compounds, including spinosyns B, C, D, E, F, G, H, and J, from the wild type strain of the producing organism. lukasiewicz.gov.pl To date, over 20 natural forms of spinosyns have been identified. wikipedia.org
Fermentation Origin from Saccharopolyspora spinosa
Spinosyns, including Spinosyn D, are natural metabolites produced through the fermentation of the soil actinomycete bacterium, Saccharopolyspora spinosa. wikipedia.orgpagepressjournals.orgcmmcp.org This bacterium was first discovered in 1985 in soil samples collected from a non-operational sugar mill rum still in the Virgin Islands. wikipedia.org Saccharopolyspora spinosa is an aerobic, Gram-positive, nonacid-fast actinomycete characterized by yellowish-pink aerial hyphae and bead-like chains of spores. wikipedia.org The production of spinosyns is achieved through a controlled aerobic fermentation process in an aqueous growth medium containing nutrients like corn solids, soybean flour, and cottonseed flour. pagepressjournals.orgorgprints.org The spinosyn compounds are then extracted and purified from the fermentation broth. orgprints.orgwho.int
Compositional Significance of Spinosyn D in Commercial Formulations
In commercial applications, Spinosyn D is a key, albeit secondary, component of the widely used insecticide, Spinosad. wikipedia.orgfao.org
Spinosad as a Defined Mixture of Spinosyn A and Spinosyn D
Spinosad is not a single chemical but rather a defined mixture of two primary active ingredients: Spinosyn A and Spinosyn D. wikipedia.orgfao.orgfao.org Spinosyn A is the major component, while Spinosyn D is the minor component. wikipedia.org Both compounds are structurally similar, differing only by a single methyl group on the tetracyclic ring system. who.int This mixture, derived from the fermentation of Saccharopolyspora spinosa, forms the basis of numerous commercial insecticide products. orgprints.orgeuropa.eu
Relative Proportions and Contribution of Spinosyn D to Spinosad Activity
The typical ratio of Spinosyn A to Spinosyn D in Spinosad is approximately 85:15 or 17:3. wikipedia.orgcotton.orglukasiewicz.gov.pl While Spinosyn A is the more abundant of the two, both Spinosyn A and Spinosyn D are responsible for the majority of Spinosad's insecticidal activity. fao.orginchem.org Research has shown that Spinosyn A exhibits the highest insecticidal activity, closely followed by Spinosyn D. lukasiewicz.gov.pl The activity of both compounds is similar, and they work together to provide effective control against a broad spectrum of insect pests. cotton.orglukasiewicz.gov.pl
Academic Research Trajectories and Broader Impact of Spinosyns
The discovery of spinosyns has spurred significant academic and industrial research, leading to a deeper understanding of their mode of action and the development of new, improved insecticides. researchgate.netresearchgate.net The spinosyns have a unique mode of action that involves the disruption of nicotinic acetylcholine (B1216132) receptors in insects, a mechanism distinct from other major insecticide classes. researchgate.netumn.edu This novel mode of action makes them valuable tools for managing insect resistance. orgprints.orgumn.edu
The favorable environmental and toxicological profile of spinosyns, characterized by low mammalian toxicity and a lesser impact on many beneficial predatory insects, has made them a cornerstone of integrated pest management (IPM) programs and organic farming. researchgate.netpagepressjournals.orgnih.gov The importance of this class of compounds was recognized with a U.S. Presidential Green Chemistry Challenge Award. researchgate.net Ongoing research continues to explore the potential of the spinosyn family, including the development of semi-synthetic derivatives like spinetoram (B1464634) and synthetic mimics, further expanding their utility in modern agriculture. researchgate.netnih.goviu.edu
Role in Advanced Integrated Pest Management Strategies
Spinosyn D, as a core constituent of spinosad, is a valuable tool in modern Integrated Pest Management (IPM) programs due to its high efficacy against target pests, unique mode of action, and favorable environmental and toxicological profile. researchgate.netresearchgate.netnih.gov A cornerstone of its utility in IPM is its selectivity. researchgate.netnih.gov Compared to many broad-spectrum synthetic insecticides, spinosad generally exhibits greater toxicity toward target pest insects while having a lesser impact on many non-target beneficial organisms, such as predators and parasitoids. researchgate.netnih.govumn.edu
This selectivity allows for the conservation of natural enemies within an agricultural system, a key principle of IPM. researchgate.net For instance, while spinosad can be highly toxic to bees upon direct contact with wet spray, the toxicity is significantly reduced once the residues have dried, allowing for application strategies that minimize harm to pollinators. researchgate.netorst.educmmcp.org Studies in greenhouse environments have shown that while some parasitic Hymenoptera are sensitive, the low persistence of spinosad allows for their reintroduction within a couple of weeks after application. researchgate.net This compatibility with biological control agents makes it a preferred choice in many cropping systems. researchgate.netresearchgate.net
The insecticidal spectrum of spinosad is broad, effectively controlling pests across several major orders, including Lepidoptera (caterpillars), Diptera (flies), Thysanoptera (thrips), and some Coleoptera (beetles). umn.edumdpi.compagepressjournals.org It acts as both a contact and a stomach poison, though it is particularly effective upon ingestion. researchgate.netpagepressjournals.org This makes it highly effective against foliage-feeding pests. mdpi.com
Furthermore, the distinct mode of action of the spinosyns makes them an excellent component for resistance management strategies. ingentaconnect.comresearchgate.net By rotating spinosad with insecticides from different chemical classes, growers can reduce the selection pressure for resistance to any single active ingredient, thereby prolonging the effectiveness of all available tools. ingentaconnect.com Its derivation from a natural source and rapid degradation in soil and by sunlight contribute to its favorable environmental profile, aligning with the goals of sustainable agriculture inherent in IPM. researchgate.netcmmcp.org
Table 2: Spinosyn D (as part of Spinosad) in IPM Programs
| Aspect | Description |
| Target Pests | Effective against a wide variety of pests including caterpillars, leafminers, thrips, fruit flies, sawflies, and leaf beetles. researchgate.netmdpi.comorst.edu |
| Selectivity | Generally displays greater selectivity for target pests with less impact on many beneficial predators and mites compared to other insecticides. researchgate.netnih.govcreative-diagnostics.com |
| Impact on Bees | Highly toxic to bees when wet, but has little to no effect once dried, allowing for safer application timing (e.g., evening or early morning). researchgate.netorst.educmmcp.orgepicgardening.com |
| Resistance Management | Its unique mode of action makes it a valuable tool for rotation with other insecticide classes to help prevent the development of pest resistance. ingentaconnect.comresearchgate.net |
| Environmental Profile | Derived from a soil microbe and degrades rapidly in sunlight and soil, giving it a favorable environmental profile for IPM. researchgate.netresearchgate.netcmmcp.org |
Properties
IUPAC Name |
15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECBWLKMPEKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861316 | |
| Record name | 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-4,14-dimethyl-7,15-dioxo-2,3,3a,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-hexadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-2,3,4-tri-O-methylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Genetic Regulation of Spinosyn D
Precursor Supply and Metabolic Engineering
The biosynthesis of spinosyn D is heavily reliant on the availability of specific precursor molecules derived from primary metabolism. Metabolic engineering strategies aimed at increasing the supply of these precursors have shown significant success in enhancing spinosyn D yields.
Genes Involved in Rhamnose and Forosamine (B98537) Biosynthesis
The biosynthesis of the two deoxy sugars, rhamnose and forosamine, involves a series of enzymatic reactions encoded by specific genes. While the initial steps to produce the common intermediate TDP-4-keto-6-deoxy-d-glucose are shared, the subsequent pathways diverge. asm.orgresearchgate.net
The genes responsible for rhamnose biosynthesis, gtt, gdh, epi, and kre, are notably not located within the main spinosyn gene cluster. nih.govnih.govasm.org In contrast, the genes for forosamine biosynthesis, spnO, spnN, spnQ, spnR, and spnS, are found within the spinosyn gene cluster. nih.govacs.org
| Sugar | Gene | Enzyme/Function | Location Relative to Spinosyn Cluster |
|---|---|---|---|
| Rhamnose | gtt | Glucose-1-phosphate thymidylyltransferase | Outside |
| gdh | TDP-D-glucose-4,6-dehydratase | Outside | |
| epi | Epimerase | Outside | |
| kre | Ketoreductase | Outside | |
| Forosamine | spnO | TDP-sugar 2,3-dehydratase | Inside |
| spnN | TDP-sugar 3-ketoreductase | Inside | |
| spnQ | TDP-sugar 3-dehydrase | Inside | |
| spnR | TDP-sugar aminotransferase | Inside | |
| spnS | TDP-sugar N,N-dimethyltransferase | Inside |
Polyketide Synthase (PKS) Assembly and Macrolactone Formation
The core of the spinosyn D molecule is a large, complex polyketide structure. This carbon skeleton is assembled by a type I polyketide synthase (PKS), a large multi-enzyme complex that sequentially adds and modifies small carboxylic acid units.
Identification and Characterization of PKS Genes (e.g., spnA, spnB, spnC, spnD, spnE)
The genes encoding the PKS responsible for spinosyn biosynthesis, designated spnA, spnB, spnC, spnD, and spnE, are located within the 74 kb spinosyn gene cluster. nih.govepo.orgnih.gov These genes encode the multiple modules of the PKS enzyme, each responsible for one cycle of chain extension. Disrupting any of these genes has been shown to halt the production of the polyketide backbone. epo.org The entire spinosyn gene cluster contains not only the PKS genes but also genes involved in the modification of the macrolactone and the synthesis and attachment of the deoxysugars. nih.govresearchgate.net
| Gene | Function |
|---|---|
| spnA | Polyketide synthase |
| spnB | Polyketide synthase |
| spnC | Polyketide synthase |
| spnD | Polyketide synthase |
| spnE | Polyketide synthase |
Formation of the Tetracyclic Macrolide Core
The linear polyketide chain assembled by the PKS undergoes a series of intricate cyclization reactions to form the characteristic tetracyclic macrolide core of spinosyn D. nih.govasm.orgnih.gov This process involves the formation of a 21-carbon tetracyclic lactone. nih.govnih.govoup.com It is believed that the formation of the macrolactone precedes further oxidative modifications. nih.gov The resulting aglycone, the polyketide core without the attached sugars, is then glycosylated with rhamnose and subsequently forosamine to produce the final spinosyn D molecule. asm.orgasm.org The unique fused ring system of the spinosyn aglycone is a result of intramolecular carbon-carbon bond formations, a process that has been the subject of considerable research. nih.gov
Role of Specific PKS Modules in Spinosyn D Structure (e.g., Module 8 and C-6 Methylation)
The core polyketide backbone of Spinosyn D is assembled by a type I polyketide synthase (PKS) system, encoded by the spnA, spnB, spnC, spnD, and spnE genes. researchgate.net The structural diversity between Spinosyn A and Spinosyn D arises from the action of a specific PKS module. Module 8 of the Spinosyn PKS is responsible for the methylation at the C-6 position of the polyketide chain. asm.org The acyltransferase (AT) domain within this module exhibits relaxed substrate specificity, utilizing both malonyl-CoA and methylmalonyl-CoA. asm.org The incorporation of methylmalonyl-CoA by module 8 leads to the characteristic C-6 methyl group of Spinosyn D, distinguishing it from Spinosyn A which has a hydrogen at this position. asm.orgresearchgate.net
Post-PKS Modification and Glycosylation of Spinosyn D
Following the synthesis of the polyketide chain by the PKS modules, a series of crucial modifications occur to form the final tetracyclic aglycone and attach the essential sugar moieties. These post-PKS modifications are critical for the insecticidal activity of Spinosyn D.
Intramolecular Carbon-Carbon Bond Formation Genes (e.g., spnF, spnJ, spnL, spnM)
A key feature of the spinosyn structure is its complex tetracyclic core, formed through a series of intramolecular carbon-carbon bond formations. nih.govoup.com This process is catalyzed by a suite of enzymes encoded by the spnF, spnJ, spnL, and spnM genes. researchgate.netnih.govoup.com These genes are responsible for converting the linear polyketide product into the intricate, cross-bridged aglycone. researchgate.net
SpnJ , a flavin-dependent dehydrogenase, oxidizes the 15-hydroxyl group of the macrolactone intermediate. nih.govscispace.com
SpnM then catalyzes a dehydration and a subsequent transannular [4+2] cycloaddition to form a tricyclic intermediate. scispace.com
SpnF is a cyclase that catalyzes a crucial [4+2] cycloaddition, forming the cyclohexene (B86901) ring. scispace.com
SpnL is responsible for the final cross-bridging step, completing the tetracyclic core of the spinosyn aglycone. scispace.com
Attachment of D-Forosamine and 2',3',4'-Tri-O-Methylrhamnose
The biological activity of Spinosyn D is critically dependent on the presence of two deoxysugars: D-forosamine and 2',3',4'-tri-O-methylrhamnose. acs.orgcotton.org These sugar moieties are synthesized through separate pathways and then attached to the aglycone. The biosynthesis of TDP-d-forosamine is governed by the spnO, spnN, spnQ, spnR, and spnS genes. acs.orggoogle.com The genes for rhamnose biosynthesis are not located within the main spinosyn gene cluster. nih.govsci-hub.se
Glycosyltransferase Functions (e.g., SpnG, SpnP)
The attachment of the two deoxysugars to the spinosyn aglycone is catalyzed by specific glycosyltransferases. researchgate.netgoogle.com
SpnG is a rhamnosyltransferase that attaches L-rhamnose to the 9-hydroxyl group of the aglycone. nih.govsmolecule.comacs.org It exhibits some substrate flexibility, being able to transfer other sugars as well. nih.gov
SpnP is a forosaminyltransferase that catalyzes the final glycosylation step, attaching D-forosamine to the 17-hydroxyl group of the rhamnosylated intermediate. nih.govacs.orgacs.orgdissertation.com
| Enzyme | Gene | Function | Substrate(s) | Product |
|---|---|---|---|---|
| SpnG | spnG | Rhamnosyltransferase | Spinosyn aglycone, TDP-L-rhamnose | 9-pseudoaglycone |
| SpnP | spnP | Forosaminyltransferase | 9-pseudoaglycone, TDP-D-forosamine | Spinosyn |
Rhamnose Methylation by O-Methyltransferases (e.g., SpnI, SpnK, SpnH)
The rhamnose moiety attached to the spinosyn core undergoes extensive methylation, a process essential for its potent insecticidal activity. cotton.org This permethylation is carried out by three S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases encoded by the spnH, spnI, and spnK genes. researchgate.netresearchgate.netgoogle.comacs.org
SpnI acts as the 2'-O-methyltransferase. acs.org
SpnK functions as the 3'-O-methyltransferase. acs.orgresearchgate.net
SpnH is the 4'-O-methyltransferase. researchgate.netacs.org
Duplication of these methylation genes has been shown to enhance spinosyn production. oup.com
Genetic and Genomic Approaches to Biosynthesis Elucidation
The intricate biosynthetic pathway of Spinosyn D, a complex macrolide insecticide, has been significantly unraveled through advanced genetic and genomic techniques. These approaches have allowed researchers to identify and characterize the genes responsible for its production and to understand the metabolic differences between producer strains, paving the way for targeted genetic engineering to improve yields.
Spinosyn Gene Cluster Characterization
The biosynthesis of spinosyns, including Spinosyn D, is orchestrated by a large set of genes primarily located in a single, contiguous cluster within the genome of the actinomycete Saccharopolyspora spinosa. nih.govnih.gov This spinosyn gene cluster spans approximately 74 to 81 kilobases (kb) and contains the majority of the genetic blueprint required for assembling the complex Spinosyn molecule. nih.govoup.comasm.org
DNA sequencing and analysis of this region have identified 23 open reading frames (ORFs). oup.com These genes encode the various enzymes required for polyketide synthesis, sugar biosynthesis and attachment, and subsequent modifications of the macrolide core. The characterization of this gene cluster has been a cornerstone in understanding Spinosyn D formation and has been achieved through a combination of DNA sequencing, targeted gene disruption experiments, and heterologous expression of individual genes. nih.govnih.govacs.org
The core of the cluster is dominated by five large genes (spnA, spnB, spnC, spnD, and spnE) that encode a Type I polyketide synthase (PKS). nih.govoup.comsci-hub.se This multi-enzyme complex is responsible for constructing the 21-carbon tetracyclic lactone core of the spinosyn molecule. The structural difference between Spinosyn A and Spinosyn D is determined by the substrate specificity of module 8 of the PKS. The acyltransferase (AT) domain of this module utilizes malonyl-CoA as an extender unit to produce the Spinosyn A backbone, whereas it incorporates methylmalonyl-CoA to form the Spinosyn D structure, which features an extra methyl group at the C-6 position. asm.org
Flanking the PKS genes are numerous other crucial genes responsible for the later stages of biosynthesis. nih.gov These include genes involved in the intramolecular carbon-carbon bond formations that create the characteristic tetracyclic system (spnF, spnJ, spnL, spnM), genes for the biosynthesis of the unusual deoxy-sugar D-forosamine (spnO, spnN, spnQ, spnR, spnS, and the glycosyltransferase gene spnP), and genes for the attachment and subsequent O-methylation of the second sugar, L-rhamnose (spnG, spnH, spnI, spnK). oup.comsci-hub.senih.govresearchgate.net
Interestingly, while the genes for forosamine biosynthesis and rhamnose modification are within the cluster, the four genes essential for the synthesis of the rhamnose precursor, TDP-glucose, are located elsewhere in the S. spinosa genome. nih.govasm.orgsci-hub.se The function of many of these genes has been confirmed through detailed biochemical studies. For instance, heterologous expression and purification of the SpnR protein identified it as an aminotransferase that catalyzes a key step in forosamine biosynthesis. acs.orgacs.orgacs.org
Below is a table summarizing the key genes within the spinosyn biosynthetic cluster and their characterized or proposed functions.
| Gene(s) | Function | Reference(s) |
| spnA, spnB, spnC, spnD, spnE | Type I Polyketide Synthase (PKS); synthesizes the polyketide aglycone. | nih.govsci-hub.se |
| spnF, spnJ, spnL, spnM | Post-PKS modification; intramolecular C-C bond formation to create the tetracyclic core. | oup.comsci-hub.se |
| spnO, spnN, spnQ, spnR, spnS | Biosynthesis of the deoxysugar D-forosamine. | sci-hub.senih.govacs.org |
| spnP | Forosaminyltransferase; attaches forosamine to the aglycone. | acs.org |
| spnG | Rhamnosyltransferase; attaches rhamnose to the aglycone. | oup.comsci-hub.se |
| spnH, spnI, spnK | O-methyltransferases; responsible for the methylation of the rhamnose moiety. | oup.comsci-hub.seresearchgate.net |
Comparative Proteomics and Metabonomics in Producer Strains
Comparative "omics" approaches, particularly proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites), have provided deeper insights into the metabolic network that supports and regulates Spinosyn D biosynthesis. These studies often compare different strains, such as the natural producer Saccharopolyspora spinosa with related species or with engineered high-yield mutants.
A notable study performed a comparative proteomic and metabolomic analysis between S. spinosa and Saccharopolyspora pogona, a species that produces a similar compound called butenyl-spinosyn. frontiersin.orgnih.gov The research revealed significant differences in their central metabolic pathways. S. pogona exhibited a higher growth rate and consumed glucose more rapidly. frontiersin.orgnih.gov Proteomic and metabolomic data showed that in S. pogona, there was a higher abundance of proteins and metabolites associated with primary metabolism, including glucose transport, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. frontiersin.orgnih.gov This suggests that in S. pogona, more metabolic resources are channeled into growth and energy production via the TCA cycle, which limits the pool of precursors, like acetyl-CoA and other acyl-CoAs, available for the biosynthesis of its secondary metabolite, butenyl-spinosyn. nih.gov This hypothesis was supported when the overexpression of genes for rhamnose synthesis and a key enzyme, methionine adenosyltransferase, led to a significant increase in butenyl-spinosyn production in S. pogona. nih.gov
Similarly, targeted metabolomic analysis of high-producing mutants of S. spinosa has identified key metabolic bottlenecks. In one study, a mutant strain (NT24) with enhanced spinosad production showed a significant accumulation of pyruvate (B1213749). mdpi.com This is critical because pyruvate metabolism directly influences the availability of the short-chain acyl-CoA precursors—propionyl-CoA, malonyl-CoA, and methylmalonyl-CoA—which are the fundamental building blocks for the spinosyn polyketide chain. mdpi.comnih.gov The upregulation of nearly all the spn genes was also observed in this high-producing mutant, confirming that increased flux through the biosynthetic pathway is a direct cause of higher yields. mdpi.com
These studies highlight that spinosyn production is not only dependent on the expression of the biosynthetic gene cluster but is also intricately linked to the broader metabolic state of the cell. The availability of precursors from primary metabolism is a critical limiting factor.
The table below summarizes key findings from comparative omics studies on spinosyn-producing strains.
| Comparison | Key Findings | Implication for Spinosyn D Biosynthesis | Reference(s) |
| S. spinosa vs. S. pogona | S. pogona has higher flux through primary metabolism (e.g., TCA cycle) and lower secondary metabolite production. | Shows that diverting metabolic flux from primary metabolism (growth) towards precursor supply is crucial for high-yield spinosyn production. | frontiersin.orgnih.govnih.gov |
| Wild-type vs. High-producing S. spinosa mutant (NT24) | High-producer shows significant accumulation of pyruvate and upregulation of spn genes. | Highlights the importance of precursor (acyl-CoAs) supply and efficient expression of the biosynthetic gene cluster for enhanced production. | mdpi.com |
| Wild-type vs. Engineered S. pogona | Overexpression of rhamnose and methionine synthesis genes increased butenyl-spinosyn production. | Confirms that precursor availability (sugars, methyl donors) identified through 'omics' are key targets for metabolic engineering. | nih.gov |
Molecular Mechanism of Action of Spinosyn D
Primary Molecular Target: Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The principal target for spinosyn D is the nicotinic acetylcholine receptor (nAChR) in the insect's nervous system. wikipedia.orgmedchemexpress.com Nicotinic acetylcholine receptors are crucial ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system of insects. plos.orgnih.govjst.go.jp Spinosyns' action on these receptors is novel and distinct from that of other insecticides like neonicotinoids. wikipedia.orgjst.go.jp
Spinosyn D functions as an allosteric agonist of nAChRs. pagepressjournals.orgmedchemexpress.com This means it binds to a site on the receptor protein that is different from the acetylcholine binding site. pagepressjournals.orgjst.go.jpresearchgate.net This allosteric binding modulates the receptor's activity, leading to persistent activation. pagepressjournals.orgcotton.org The binding site for spinosyns is unique and not shared by other insecticides, including neonicotinoids or ivermectin. pagepressjournals.orgcapes.gov.br Research using radioligands has shown that spinosyn A, a close analog of spinosyn D, does not interfere with the binding of several other insecticidal compounds, confirming its unique binding site. capes.gov.brresearchgate.net This distinct mechanism contributes to the lack of cross-resistance with other insecticide classes. wikipedia.org
Detailed research has identified the α6 subunit of the insect nAChR as the specific molecular target for spinosyns. pagepressjournals.orgresearchgate.netd-nb.infodoi.org Studies on Drosophila melanogaster have been instrumental in pinpointing the Dα6 subunit as the critical component for spinosyn insecticidal action. researchgate.net Mutations or loss-of-function in the gene encoding the α6 subunit have been consistently associated with high levels of resistance to spinosad in a variety of insect pests. plos.orgresearchgate.net Some evidence suggests that spinosyns may act exclusively on nAChRs composed solely of α6 subunits (homomeric pentamers). plos.orgnih.gov This high specificity for the α6 subunit is a key feature of the spinosyn mode of action. doi.orgbiorxiv.org
The allosteric activation of nAChRs by spinosyn D leads to a prolonged and disruptive excitation of the insect's central nervous system. pagepressjournals.orgcotton.orgekb.eg This hyperexcitation manifests as involuntary muscle contractions, tremors, and prostration. researchgate.netekb.eg The persistent neuronal firing ultimately results in neuromuscular fatigue, leading to paralysis and the death of the insect. wikipedia.orggrowertalks.comresearchgate.net This cascade of events begins with the activation of the α6-containing nAChRs, which is the primary trigger for the insecticidal effect. pagepressjournals.org
Structure Activity Relationships Sar of Spinosyn D
Influence of Saccharide Moieties on Bioactivity
The two sugar molecules attached to the spinosyn D core, forosamine (B98537) and 2',3',4'-tri-O-methylrhamnose, play a pivotal role in its insecticidal action. Alterations to these sugars have been a key focus of SAR studies.
Role of Forosamine Substitution Patterns
The forosamine sugar is a critical component for the insecticidal activity of spinosyns. researchgate.net While the dimethylamino group on forosamine is a common feature among active spinosyns, modifications to this moiety generally lead to a decrease in potency. Studies involving the replacement of the D-forosamine group with other sugar and non-sugar substituents have been conducted on related spinosyn compounds. nih.gov Although most of these analogs were less potent than the parent compounds, a few demonstrated moderate insecticidal activity, underscoring the possibility of developing new insecticidal chemistries by modifying this sugar. nih.gov However, the loss of the forosamine moiety altogether results in a dramatic loss of insecticidal activity. iu.edu
Significance of 2',3',4'-Tri-O-Methylrhamnose Modifications
The 2',3',4'-tri-O-methylrhamnose moiety is essential for the high insecticidal activity of spinosyns. researchgate.net Removal of this rhamnose sugar leads to a reduction in insecticidal activity by over 100-fold. nih.gov Research has shown that even subtle changes to this sugar can have a significant impact on bioactivity. nih.gov Synthetic analogs where the 2',3',4'-tri-O-methyl rhamnose moiety was replaced with simpler, synthetic bioisosteres, such as C9-O-benzyl analogues, have been synthesized and tested. nih.gov While most of these analogues were significantly less active than spinosyn D, a few exhibited activity within 3-15 times that of spinosyn D, suggesting that synthetic substitutes can partially mimic the function of the naturally occurring rhamnose sugar. nih.gov
Impact of Rhamnose Methylation Pattern on Biological Efficacy
The methylation pattern of the rhamnose sugar is a key determinant of biological efficacy. nih.gov Variations in the methylation at the 2', 3', and 4' positions of the rhamnose can lead to substantial differences in insecticidal potency. cotton.org For instance, the loss of a methyl group at the 3'-position of the rhamnose, as seen in spinosyn J, greatly diminishes activity. cotton.org Conversely, analogs with modifications at the 2'-position have shown increased potency against certain insects, indicating that polarity is not well-tolerated in this part of the molecule. nih.gov The specific enzymes responsible for the sequential methylation of the rhamnose moiety have been identified as SpnI (2'-O-methyltransferase), SpnK (3'-O-methyltransferase), and SpnH (4'-O-methyltransferase). nih.gov
Table 1: Impact of Rhamnose Demethylation on Bioactivity
| Spinosyn Analogue | Rhamnose Modification | Relative Activity |
|---|---|---|
| Spinosyn D | 2',3',4'-tri-O-methyl | High |
| Spinosyn J | 2',4'-di-O-methyl (lacks 3'-methyl) | Greatly diminished cotton.org |
| Spinosyn K | 2',3'-di-O-methyl (lacks 4'-methyl) | Relatively active cotton.org |
Contribution of the Tetracyclic Macrolide Core to Activity
Effects of Substitutions on the Tetracyclic Ring System (e.g., C6, C16, C21)
Structural variations on the tetracyclic ring system at positions C6, C16, and C21 are known to affect insecticidal activity. lukasiewicz.gov.pl Spinosyn D differs from spinosyn A by the presence of a methyl group at the C6 position. newdrugapprovals.org Generally, spinosyns with a methyl group at C6, like spinosyn D, tend to be more active and less affected by changes in other parts of the molecule. newdrugapprovals.org The C21 position appears to tolerate a range of larger substituents, with analogs possessing butenyl, styrene, or cyclobutyl groups at this position showing good insecticidal activity. iu.edunih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the complex relationship between the chemical structure of spinosyns and their biological activity. nih.gov These studies utilize statistical methods to correlate structural descriptors with insecticidal potency.
Early QSAR studies using multiple linear regression identified whole molecule properties such as ClogP (a measure of lipophilicity) and MOPAC dipole moment as significant factors influencing biological activity. nih.gov These findings suggest that more lipophilic spinosyns with smaller dipole moments tend to be more active. cotton.org
More advanced QSAR approaches, particularly those employing artificial neural networks (ANN), have proven highly successful in navigating the complex SAR of the spinosyns. nih.govresearchgate.net These ANN-based models were able to identify patterns and relationships that were not apparent with traditional methods, ultimately guiding the synthesis of novel spinosoids with improved activity. nih.gov This approach was pivotal in the discovery of spinetoram (B1464634), a second-generation spinosyn insecticide. researchgate.netnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Spinosyn A |
| Spinosyn D |
| Spinosyn J |
| Spinosyn K |
| Spinosyn L |
| Spinosyn M |
| Spinosyn N |
| Spinosyn O |
| Spinosyn P |
| Spinosyn Q |
| Spinosyn U |
| Spinosyn V |
| Spinosyn W |
| Forosamine |
| 2',3',4'-Tri-O-Methylrhamnose |
| Spinetoram |
| Cypermethrin |
| Azadirachtin |
| Avermectins |
| Streptogramins |
| Milbemecin |
| Nicotine |
| Fipronil |
| Erythromycin (B1671065) C |
| Erythromycin D |
| Anhydroerythromycin A |
| Ansatrienin A |
Development and Application of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the biological activity of a series of compounds with their structural and physicochemical properties. nih.gov In the study of spinosyns, including Spinosyn D, both artificial neural network-based and multiple linear regression-based QSAR models have been employed to elucidate the key determinants of their insecticidal action. nih.gov
Early QSAR studies on a range of spinosyns and their semi-synthetic analogs, known as spinosoids, revealed that modifications to the 2',3',4'-tri-O-methylrhamnosyl moiety could significantly influence their insecticidal activity. nih.gov These models successfully predicted that certain alterations in this part of the molecule could lead to enhanced potency against lepidopteran pests. nih.gov The development of these models was instrumental in guiding the synthesis of novel spinosoids with markedly improved efficacy compared to the naturally occurring spinosad, which is a mixture of Spinosyn A and Spinosyn D. nih.gov
Correlation of Molecular Descriptors with Insecticidal Potency
Further refinement of QSAR models for spinosyns has demonstrated a strong correlation between whole-molecule properties and their biological activity. Among the most significant molecular descriptors identified are the calculated logarithm of the octanol-water partition coefficient (CLogP) and the MOPAC dipole moment. cotton.org
CLogP , a measure of a compound's lipophilicity or "greasiness," has been shown to have a positive correlation with the insecticidal activity of spinosyns. cotton.org This suggests that more lipophilic analogs of Spinosyn D are better able to penetrate the insect's cuticle and reach their target sites within the nervous system.
**Table 1: Molecular Descriptors and Insecticidal Activity of Selected Spinosyns against *Heliothis virescens***
| Compound | Mopac Dipole Moment | CLogP | LC50 (ppm) |
|---|---|---|---|
| Spinosyn A | 1.143 | 4.65 | 0.31 |
| Spinosyn D | 1.143 | 5.14 | 0.8 |
| Spinosyn B | 1.258 | 4.14 | 0.4 |
| Spinosyn H | 1.704 | 4.09 | 5.7 |
| Spinosyn J | 2.503 | 3.59 | >80 |
| Spinosyn K | 1.254 | 4.58 | 3.5 |
Data sourced from "Structure Activity Relationships of the Spinosyns", National Cotton Council.
The data clearly shows that Spinosyn J, with the highest dipole moment and lowest CLogP value, is the least active compound. In contrast, Spinosyns A and D, which possess lower dipole moments and higher CLogP values, exhibit significantly greater insecticidal activity. These findings underscore the importance of these molecular descriptors in the rational design of more potent Spinosyn D-based insecticides.
Derivatization and Analog Development of Spinosyn D
Semi-Synthetic Modification Strategies
Initial efforts to improve upon the natural spinosyns focused on semi-synthetic modifications of the parent molecules. These strategies involved targeted chemical changes to the three main components of the spinosyn structure: the tetracyclic macrolide core, the forosamine (B98537) sugar, and the rhamnose sugar. The goal was to elucidate structure-activity relationships (SAR) and identify analogs with superior insecticidal properties.
The large, complex tetracyclic core of the spinosyns presented a challenging but important target for chemical modification. Researchers explored a variety of transformations to understand the macrolide's role in insecticidal activity. These modifications included hydrogenation, epoxidation, and halogenation of the ring structure. Further derivatization involved the addition of alkyl and nitrogen-containing groups, as well as the elimination and addition of various substituents on the lactone portion of the molecule.
One of the most significant and ultimately commercially successful modifications to the macrolide core was the hydrogenation of the double bond between carbons C5 and C6. This transformation was found to increase the photostability of the molecule, leading to longer residual activity when applied in the field. This specific modification became a key feature in the development of second-generation spinosyns.
The two sugar moieties attached to the macrolide core, D-forosamine at C17 and tri-O-methyl-L-rhamnose at C9, were found to be essential for insecticidal activity. Consequently, this region of the molecule became a major focus for semi-synthetic analog development.
Researchers have synthesized numerous analogs by replacing the native rhamnose or D-forosamine groups with other sugar and non-sugar substituents. While many of these alterations resulted in reduced potency, the studies provided critical insights into the SAR of the spinosyn molecule.
Modifications to the rhamnose moiety proved particularly fruitful. Key research demonstrated that altering the substituents at the 2'-, 3'-, and 4'-positions of the rhamnose sugar could significantly impact insecticidal potency. For instance, creating 2'-desmethoxy analogs of minor spinosyn factors resulted in compounds with greater insecticidal potency against Heliothis virescens than the parent compounds, Spinosyn A and D. This finding suggested that reduced polarity in the rhamnose portion of the molecule was beneficial for activity. This hypothesis was further supported by the development of spinetoram (B1464634), which involves the ethylation of the 3'-hydroxyl group on the rhamnose of spinosyns J and L.
The broad effort to modify the natural spinosyn structure led to the creation of a large family of synthetic and semi-synthetic analogs, collectively known as spinosoids. Over a thousand spinosoid analogs have been synthesized, exploring modifications to all parts of the molecule—the macrolide core and both the forosamine and rhamnose sugars. The development of these compounds was sometimes guided by advanced computational tools, such as artificial neural networks, to analyze structure-activity relationships and direct synthetic efforts toward more potent molecules. This extensive exploration, while not always yielding more active compounds, was crucial in identifying the specific modifications that would lead to a commercially viable second-generation product. The knowledge gained also inspired the design of simplified synthetic mimics of the complex spinosyn structure.
Second-Generation Spinosyns (Spinetoram)
The culmination of extensive semi-synthetic modification research was the development of spinetoram, the first commercial second-generation spinosyn insecticide. It represents a significant enhancement over the original spinosad, with improved activity and a broader spectrum of control.
Spinetoram is a semi-synthetic insecticide derived from a mixture of the natural spinosyns J and L, which are produced by a mutant strain of the bacterium Saccharopolyspora spinosa. Unlike spinosyns A and D, spinosyns J and L possess a free hydroxyl group at the 3'-position of the rhamnose sugar, making this site available for chemical manipulation. The production of spinetoram involves a two-step chemical modification: first, the ethylation of the 3'-hydroxyl group on the rhamnose of spinosyns J and L, and second, the hydrogenation of the 5,6-double bond in the macrolide ring of the ethylated spinosyn J component.
The final product, spinetoram, is a mixture of two principal components: 3′-O-ethyl-5,6-dihydrospinosyn J (known as spinetoram-J) and 3′-O-ethyl-spinosyn L (known as spinetoram-L).
| Feature | Description of Enhancement | Source |
|---|---|---|
| Increased Potency | Demonstrates higher intrinsic activity at the nicotinic acetylcholine (B1216132) receptor target site. It is more effective against certain pests, such as thrips, at equivalent rates. | |
| Broader Spectrum | Effectively controls a wider range of insect pests, including many lepidopteran insects, thrips, leafminers, and pests that spinosad is less active against, such as codling moth and pear psylla. | |
| Enhanced Residual Activity | Increased stability in sunlight (photostability) leads to longer-lasting control in the field. | |
| Rapid Action | Provides quick insect control upon contact or ingestion. | |
| Translaminar Activity | Able to move from the upper leaf surface to the underside, controlling pests that feed on untreated parts of the leaf. |
The enhanced performance of spinetoram is a direct result of its specific structural modifications compared to the parent spinosyns.
| Structural Modification | Resulting Improvement | Source |
|---|---|---|
| Hydrogenation of the C5-C6 double bond (in the spinetoram-J component) | Significantly improves the molecule's photostability, which increases its persistence on plant surfaces and provides longer residual control. | |
| Ethylation of the 3'-hydroxyl group on the rhamnose sugar | This change, which reduces polarity in the rhamnose moiety, increases the intrinsic insecticidal activity of the molecule at the target nerve receptors. |
These two key chemical alterations work synergistically to make spinetoram a more potent and robust insecticide than spinosad, expanding its utility in integrated pest management programs.
Synthetic Mimics of the Spinosyn Core
The inherent complexity of the spinosyn macrolide tetracycle, while central to its insecticidal activity, presents significant challenges for further commercial exploitation and the synthesis of more advanced analogs. scispace.comiu.edu This complexity spurred research into the development of simplified, synthetic mimics that could replicate the biological activity of the natural spinosyn core. scispace.comd-nb.info
Design Principles for Simplified Structures
The primary goal in designing synthetic mimics of the spinosyn core was to create smaller, less complex molecules that would be more synthetically accessible while retaining the potent insecticidal properties of their natural counterparts. d-nb.inforesearchgate.net A key approach involved using computer-aided molecular design (CAMD) to essentially reverse-engineer the spinosyn structure. scispace.comresearchgate.net
Initial concepts for a synthetic spinosyn envisioned a simple, rigid skeleton that could correctly orient the two essential sugar moieties, forosamine and rhamnose, in three-dimensional space. scispace.com However, a more successful strategy emerged from seeking scaffolds that could occupy the same space as the tetracycle and allow for the attachment of the rhamnose sugar, which was identified as crucial for biological activity. scispace.com This approach aimed to emulate the key structural features of the spinosyn molecule without replicating its entire complex framework. scispace.comd-nb.info
The design process led to the discovery that the complex, fermentation-derived macrocyclic lactone tetracycle of the spinosyns could be effectively replaced by a simple, synthetic tri-aryl ring system. d-nb.info This represented a significant departure from the natural product's structure. scispace.com The evolution of these synthetic mimics involved a lengthy process of optimization, including modifications to the linker connecting the tri-aryl core to the rhamnose sugar and substitutions on the aryl rings to enhance potency and stability. scispace.comiu.edu For instance, an early oxime linker, while effective, proved to be unstable under UV light. iu.edu Subsequent research led to its replacement with a more photostable carbamate (B1207046) linker. scispace.com
Lessons from the extensive structure-activity relationship (SAR) studies of the naturally occurring spinosyns and their semi-synthetic derivatives also guided the design of these mimics. scispace.comnih.gov For example, the incorporation of an O-ethyl group at the 3'-position of the rhamnose moiety, a modification known to boost insecticidal potency, was successfully applied to the synthetic analogs. scispace.comiu.edu
Retention of Insecticidal Efficacy and Mode of Action in Mimics
A critical measure of success for any synthetic mimic is its ability to retain the biological efficacy and the specific mode of action of the parent compound. Research has demonstrated that simplified synthetic mimics of the spinosyn core can achieve insecticidal activity comparable to, and in some cases exceeding, that of the natural product spinosad (a mixture of Spinosyn A and Spinosyn D). d-nb.info
Advanced synthetic mimics have shown excellent in vivo activity against key lepidopteran insect pests. scispace.comiu.edu For example, certain analogs incorporating the tri-aryl core and optimized linkers have displayed efficacy equal to that of spinetoram, a potent semi-synthetic derivative of spinosad. scispace.com Field tests have validated these laboratory findings, showing a synthetic mimic with a carbamate linker to be as effective as spinetoram against larvae of the cabbage looper (Trichoplusia ni). scispace.comresearchgate.net
| Compound | LC50 (µg/cm²) vs. S. exigua | LC50 (µg/cm²) vs. H. zea | Photostability (UV exposure) |
| Spinosad | 0.05 | - | Stable |
| Spinetoram | 0.0031 | 0.0034 | Stable |
| Analog 8 (oxime linker) | 0.0031 | 0.0034 | Not Stable |
| Analog 9 (carbamate linker) | 0.0033 | 0.0046 | Stable |
Data sourced from research on synthetic spinosyn mimics. scispace.comd-nb.info
Given the significant structural simplification of these mimics, confirming their mode of action was paramount. scispace.com The molecular target of spinosyns is a unique allosteric site on the insect nicotinic acetylcholine receptor (nAChR), specifically associated with the α6 subunit. scispace.comresearchgate.netpagepressjournals.org To investigate the mode of action of the synthetic mimics, researchers utilized a strain of Drosophila melanogaster known to be highly resistant to spinosyns due to an altered Dα6 nAChR. scispace.comiu.edu Key synthetic analogs were found to be highly cross-resistant in this specific spinosyn-resistant strain, at levels similar to both spinosad and spinetoram. scispace.comiu.edu This strong cross-resistance provides compelling evidence that these simplified synthetic mimics possess the same unique mode of action as the natural spinosyns. scispace.comiu.edu
Insecticide Resistance Mechanisms to Spinosyn D
Target-Site Resistance Mechanisms
The primary mode of action for spinosyns, including Spinosyn D, is the disruption of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's nervous system. nih.govnih.gov Consequently, the most significant mechanism of resistance involves alterations to this target site, which reduces the binding affinity and efficacy of the insecticide.
Mutations in the Nicotinic Acetylcholine Receptor (nAChR) Subunits
Numerous studies have conclusively identified the α6 subunit of the nAChR as the specific target for spinosyns and the principal site of resistance-conferring mutations. nih.govnih.govresearchgate.net Research in model organisms like Drosophila melanogaster and various pest species has demonstrated that mutations, including loss-of-function mutations, in the gene encoding the nAChR α6 subunit are associated with high levels of resistance to spinosad (a mixture of spinosyn A and spinosyn D). nih.govnih.govnih.gov For instance, a knockout of the Dα6 subunit gene in D. melanogaster was shown to confer significant resistance. nih.gov Similarly, multiple mutant alleles of the Ccα6 gene have been identified in highly resistant strains of the Mediterranean fruit fly, Ceratitis capitata. researchgate.net These mutations often lead to the generation of truncated or non-functional receptor subunits, rendering the insect insensitive to the insecticide. nih.govresearchgate.net
Specific Amino Acid Substitutions and Their Impact on Receptor Sensitivity
Beyond mutations that cause a loss of function, specific point mutations resulting in single amino acid substitutions have been identified as a key mechanism of resistance. These non-synonymous mutations alter the structure of the nAChR α6 subunit, thereby reducing its sensitivity to Spinosyn D. nih.gov
One of the most well-documented substitutions is the replacement of a glycine (B1666218) residue with a glutamic acid residue (G275E) within a transmembrane region of the α6 subunit. nih.govnih.gov This specific mutation has been identified in spinosad-resistant strains of several insect species, including the western flower thrips, Frankliniella occidentalis, and the tomato leaf miner, Tuta absoluta. nih.govucl.ac.uk The introduction of the G275E mutation into Drosophila melanogaster using CRISPR/Cas9 gene editing resulted in a marked decrease in sensitivity to spinosad, confirming the functional role of this single amino acid change in conferring resistance. nih.gov While the G275E mutation provides significant resistance, studies have shown that it may be lower than the resistance conferred by a null mutation of the Dα6 subunit. nih.gov Other mutations identified in resistant Ceratitis capitata include those that generate a premature stop codon (e.g., 3aQ68*) or affect the splicing site of an exon (e.g., 3aAG > AT), both leading to non-functional protein products. researchgate.net
Table 1: Documented Mutations in the nAChR α6 Subunit Conferring Resistance to Spinosyns
| Species | Mutation Type | Specific Change | Impact on Receptor | Reference |
|---|---|---|---|---|
| Frankliniella occidentalis | Point Mutation | G275E | Reduced receptor sensitivity | nih.gov |
| Drosophila melanogaster | Gene Editing (CRISPR/Cas9) | G275E | Decreased sensitivity to spinosad | nih.gov |
| Drosophila melanogaster | Gene Knockout | Dα6 null mutation | High levels of resistance | nih.gov |
| Ceratitis capitata | Point Mutation | 3aQ68* | Premature stop codon, truncated protein | researchgate.net |
| Ceratitis capitata | Point Mutation | 3aAG > AT | Splicing site mutation, altered protein | researchgate.net |
Metabolic Resistance Mechanisms
Metabolic resistance occurs when insects exhibit an enhanced ability to detoxify or sequester the insecticide before it can reach its target site. This is typically achieved through the increased activity or expression of specific detoxification enzymes.
Overexpression of Detoxification Enzymes (e.g., Cytochromes P450, Esterases, Glutathione S-Transferases)
Increased metabolism by enzymes is a recognized mechanism of resistance to many insecticides. nih.govnih.gov In the case of spinosyns, the key enzyme families involved are Cytochromes P450 (CYP450), Esterases (including Carboxylesterase or CarE), and Glutathione S-Transferases (GSTs). nih.govmdpi.com Studies have shown that the activity of these enzymes can be significantly higher in resistant insect populations compared to susceptible ones. nih.gov For example, research on Frankliniella occidentalis from different habitats showed a correlation between resistance levels and the activities of CarE, GST, and CYP450. nih.gov The use of synergists, which are chemicals that inhibit these detoxification enzymes, can help to overcome metabolic resistance. mdpi.com For instance, piperonyl butoxide (PBO), a known inhibitor of P450s, can increase the susceptibility of resistant insects to spinosad. nih.govmdpi.com However, the importance of specific enzymes can vary between species; some studies on Spodoptera exigua and S. littoralis have suggested that esterases and GSTs might be less important in conferring spinosad resistance in those particular species. ekb.eg
Table 2: Detoxification Enzymes Implicated in Metabolic Resistance to Spinosyns
| Enzyme Family | Specific Enzyme (if specified) | Role in Resistance | Associated Species | Reference |
|---|---|---|---|---|
| Cytochromes P450 | CYP450 | Detoxification of spinosyns | Frankliniella occidentalis, Musca domestica, Thrips tabaci | nih.govnih.govnih.gov |
| Esterases | Carboxylesterase (CarE) | Hydrolysis and detoxification | Frankliniella occidentalis | nih.gov |
Transcriptomic and Proteomic Analysis of Resistance Strains
Advanced molecular techniques such as transcriptomics (analyzing gene expression via RNA sequencing) and proteomics (analyzing the protein profile) provide a comprehensive view of the changes associated with insecticide resistance. nih.govsemanticscholar.org These analyses allow for the identification of differentially expressed genes (DEGs) and proteins (DEPs) between resistant and susceptible insect strains. nih.govsemanticscholar.org
A de novo transcriptome analysis of spinosad-resistant and susceptible populations of the onion thrips, Thrips tabaci, identified over 1,500 differentially expressed genes. nih.gov Notably, genes encoding cytochrome P450 were among those found to be up-regulated in the resistant population, providing strong evidence for its role in metabolic resistance. nih.gov Similarly, studies in the housefly, Musca domestica, found that genes involved in the metabolism of xenobiotics (foreign chemicals) were primarily up-regulated in resistant strains, suggesting that resistance is a complex trait involving several gene alterations rather than a single change. nih.gov These "omics" approaches are powerful tools for uncovering the full spectrum of molecular changes that lead to resistance, from the up-regulation of specific detoxification enzymes to broader physiological adjustments. nih.govsemanticscholar.org
Other Resistance Mechanisms
While target-site modification and metabolic detoxification are the most widely documented and significant mechanisms of resistance to Spinosyn D, other potential mechanisms could theoretically contribute to reduced susceptibility. These could include reduced penetration of the insecticide through the insect's cuticle or behavioral resistance, where insects avoid contact with the treated surfaces. However, based on current scientific literature, these mechanisms are not as commonly reported or well-understood for spinosyn resistance compared to target-site and metabolic pathways. researchgate.net The alteration of the nAChR subunit and enhanced detoxification appear to be the main reasons for resistance to spinosad in insects. researchgate.net
Cuticular Resistance
Furthermore, studies have shown a high differential expression of genes that code for cuticle proteins in spinosad-resistant strains. nih.gov This indicates that changes in the composition and thickness of the cuticle are likely involved in the resistance mechanism, providing a physical barrier that impedes the insecticide from reaching its target site in the nervous system.
Behavioral Resistance
Behavioral resistance is an evolved trait where insects actively avoid contact with an insecticide. This can manifest as changes in feeding, movement, or egg-laying (oviposition) behaviors. While specific research focusing solely on behavioral resistance to Spinosyn D is limited, studies on related spinosyn compounds provide valuable insights.
For example, in the case of the diamondback moth (Plutella xylostella), ovipositing females have been observed to avoid leaf surfaces treated with spinetoram (B1464634), a closely related spinosyn insecticide. plos.org This avoidance behavior reduces the exposure of the next generation to the toxic compound. Such behavioral adaptations can significantly impact the effectiveness of an insecticide application in the field, as the pests may simply avoid the treated areas.
Genetic Basis of Resistance
The inheritance patterns of insecticide resistance are crucial for understanding how resistance evolves and spreads within a pest population. For Spinosyn D, resistance is often linked to specific genetic traits.
Monofactorial and Recessive Inheritance Patterns
In many insect species, resistance to spinosad has been characterized as a monofactorial and recessive trait. researchgate.net This means that the resistance is controlled by a single gene and an individual must inherit the resistance allele from both parents to express the resistant phenotype. For example, in the housefly, Musca domestica, spinosad resistance has been linked to a recessive factor on autosome 1. semanticscholar.org Similarly, unpublished data on Culex quinquefasciatus indicated that a recessively inherited trait was responsible for spinosad resistance, as backcrossing a resistant strain with a susceptible strain resulted in the reversion of resistance in the first filial (F1) generation. researchgate.net
However, the genetic basis of resistance can vary among different species and even within the same species. In a study on a field strain of Musca domestica, resistance to spinosad was found to be autosomal and incompletely dominant, and governed by more than one gene. In the fall armyworm, Spodoptera frugiperda, resistance to spinosad has also been described as an autosomal and incompletely recessive trait, with a polygenic effect, meaning multiple genes are involved. researchgate.netnih.gov This variability highlights the complex nature of insecticide resistance and the importance of species-specific research.
Cross-Resistance Profiles
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often within the same chemical class or with a similar mode of action. Understanding the cross-resistance profile of Spinosyn D is essential for designing effective insecticide resistance management strategies.
Evaluation of Spinosyn D Cross-Resistance with Other Insecticide Classes
Generally, spinosyns exhibit a low risk of cross-resistance with other major insecticide classes due to their unique mode of action. researchgate.net However, several studies have documented instances of cross-resistance, as well as the absence thereof, with various insecticides.
A spinetoram-resistant strain of Spodoptera frugiperda demonstrated a high level of cross-resistance to spinosad, with a resistance ratio of 1196-fold. nih.gov In a study on a spinosad-resistant colony of Culex quinquefasciatus, various levels of cross-resistance were observed with spinetoram, abamectin, and fipronil. However, this same strain was not cross-resistant to Bacillus thuringiensis israelensis (Bti), methoprene, pyriproxyfen, diflubenzuron, novaluron, temephos, or imidacloprid (B1192907). nih.gov
Conversely, a spinosad-selected field strain of the housefly, Musca domestica, showed no cross-resistance to abamectin, indoxacarb, or the pyrethroid deltamethrin. Interestingly, this strain exhibited negative cross-resistance to the neonicotinoid imidacloprid, meaning it was more susceptible to imidacloprid than the susceptible strain. nih.gov In the case of the Colorado potato beetle, Leptinotarsa decemlineata, an imidacloprid-resistant strain showed low levels of cross-resistance (8- to 10-fold) to spinosad. nih.govresearchgate.net
The following table summarizes the observed cross-resistance patterns for spinosad in selected insect species.
| Insect Species | Resistant to | Cross-Resistance Observed with | Resistance Ratio (RR) | No Cross-Resistance Observed with | Reference |
| Spodoptera frugiperda | Spinetoram | Spinosad | 1196-fold | - | nih.gov |
| Culex quinquefasciatus | Spinosad | Spinetoram, Abamectin, Fipronil | Various levels | Bti, Methoprene, Pyriproxyfen, Diflubenzuron, Novaluron, Temephos, Imidacloprid | nih.gov |
| Musca domestica | Spinosad | Imidacloprid (Negative) | - | Abamectin, Indoxacarb, Deltamethrin | nih.gov |
| Leptinotarsa decemlineata | Imidacloprid | Spinosad | 8- to 10-fold | - | nih.govresearchgate.net |
Environmental Fate and Degradation of Spinosyn D
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a chemical compound by non-biological factors, primarily sunlight and water. For Spinosyn D, these processes, particularly photolysis, are significant in its environmental breakdown.
Aqueous Photolysis and its Primary Role in Dissipation
Aqueous photolysis, the breakdown of molecules by light in water, is the principal abiotic degradation pathway for Spinosyn D. nih.govacs.org Studies have consistently shown that Spinosyn D degrades rapidly in the presence of sunlight. nih.govresearchgate.net The half-life of Spinosyn D in water under sunlight is remarkably short, with reported values of approximately 0.82 to 1.0 days. nih.govepa.gov In a study conducted in Hawaii, the half-life of Spinosyn D in stream water exposed to natural sunlight was just 1.0 hour. nih.govebi.ac.uk The rate of photodegradation is influenced by the type of water, with faster degradation observed in stream and tap water compared to distilled-deionized water. nih.govebi.ac.uk The presence of photosensitizers, such as acetone, can significantly enhance the rate of photolysis. nih.govebi.ac.uk
The table below summarizes the photolytic half-life of Spinosyn D under various conditions.
| Condition | pH | Half-life | Reference(s) |
| Aqueous Solution (Sunlight) | 7 | 0.82 days | epa.gov |
| Stream Water (Sunlight) | - | 1.0 hour | nih.govebi.ac.uk |
| Distilled-deionized Water (Sunlight) | - | 2.0 hours | nih.govebi.ac.uk |
| Buffer Solution (Sunlight) | 7 | 19.7 hours | fao.org |
| Buffer Solution (12:12 photo:scotophase) | 7 | 1.69 days | apvma.gov.au |
Hydrolytic Stability across pH Ranges
In contrast to its rapid photodegradation, Spinosyn D exhibits considerable stability against hydrolysis, the chemical breakdown of a compound due to reaction with water. Across a range of environmentally relevant pH values (pH 5 and 7), Spinosyn D shows no significant degradation. epa.govfao.orgepa.gov Even at a more alkaline pH of 9, hydrolysis is very slow, with a reported half-life of 259 days. epa.govepa.gov This indicates that hydrolysis is not a significant degradation pathway for Spinosyn D under typical environmental conditions. nih.govacs.orgumn.edu
The following table outlines the hydrolytic stability of Spinosyn D.
| pH | Stability/Half-life | Reference(s) |
| 5 | Stable, no detectable hydrolysis | epa.govfao.orgepa.gov |
| 7 | Stable, no detectable hydrolysis | epa.govfao.orgepa.gov |
| 9 | 259 days | epa.govepa.gov |
Identification of Photodegradation Products (e.g., Loss of Forosamine (B98537), Macrolide Ring Reductions)
The process of aqueous photolysis leads to the formation of several degradation products. A primary degradation pathway involves the loss of the forosamine sugar moiety from the macrolide ring. nih.govacs.org This can result in the formation of Spinosyn D 17-pseudoaglycone. nih.govcaymanchem.combioaustralis.com Further degradation can occur, including the reduction of double bonds within the macrolide ring system. nih.govacs.orgfao.org Specifically, the saturation of the double bond in the cyclopentane (B165970) ring has been identified. fao.org Other identified photodegradation products of Spinosyn D include hydroxylated and N-demethylated forms. nih.govresearchgate.netebi.ac.uk One photoproduct, designated D4, was identified as having a molecular weight corresponding to the addition of a water molecule to the parent Spinosyn D. fao.org
Biotic Degradation Processes
Biotic degradation involves the breakdown of Spinosyn D by living organisms, primarily microorganisms in soil and sediment. While generally slower than photolysis, these processes are crucial for the compound's dissipation in environments shielded from light. nih.govacs.org
Aerobic Biotransformations and Metabolite Identification
Under aerobic conditions (in the presence of oxygen), Spinosyn D undergoes biotransformation in soil. The reported half-life for Spinosyn D in aerobic soil metabolism is approximately 14.5 days. epa.govepa.govmedchemexpress.com The primary metabolite formed during this process is mono-N-demethyl Spinosyn D. epa.gov This metabolite results from the loss of a methyl group from the nitrogen atom of the forosamine sugar. epa.gov Further degradation under aerobic conditions can be more extensive, leading to the loss of both the forosamine and rhamnose sugars, resulting in diketone spinosyn aglycon degradates. nih.gov
The table below shows the aerobic soil metabolism half-life of Spinosyn D.
| Soil Condition | Half-life | Reference(s) |
| Aerobic | 14.5 days | epa.govepa.govmedchemexpress.com |
Anaerobic Biotransformations and Metabolite Identification
In anaerobic environments (lacking oxygen), such as in some aquatic sediments, the degradation of Spinosyn D is significantly slower. The half-life of Spinosyn D under anaerobic aquatic conditions has been reported to be 250 days. epa.govepa.gov Degradation under these conditions primarily involves changes and substitutions in the rhamnose ring, which can eventually lead to the complete loss of this sugar moiety. nih.gov
The following table indicates the anaerobic aquatic metabolism half-life of Spinosyn D.
| Condition | Half-life | Reference(s) |
| Anaerobic Aquatic | 250 days | epa.govepa.gov |
Microbial Contribution to Spinosyn D Dissipation
The dissipation of Spinosyn D in the terrestrial environment is significantly influenced by microbial activity. epa.gov Studies have demonstrated that the degradation of spinosad, a mixture of Spinosyn A and Spinosyn D, is predominantly a biological process. tandfonline.com In aerobic soil conditions and in the absence of light, the half-life of spinosad is estimated to be between 9 and 17 days. umn.eduorst.edu This rapid degradation is largely attributed to soil microorganisms. epa.govorst.edu
Research comparing sterile and non-sterile soil samples has provided clear evidence for the microbial role in Spinosyn D breakdown. In pre-sterilized soils, the degradation half-lives of spinosyns are substantially longer, ranging from 128 to 240 days, which underscores that microbial action is the primary degradation pathway. tandfonline.comtandfonline.com
Investigations into the metabolic pathways have identified the primary degradation products of Spinosyn D in soil. The major metabolite formed is N-demethylated Spinosyn D, a result of the removal of a methyl group from the forosamine sugar moiety. tandfonline.com While some abiotic degradation can occur, the significantly faster rate of dissipation in microbially active soils highlights the critical contribution of microorganisms to the environmental fate of Spinosyn D. tandfonline.com
Table 1: Aerobic Soil Metabolism Half-life of Spinosad (Spinosyn A and D mixture)
| Soil Condition | Half-life (Days) | Primary Degradation Route | Reference |
|---|---|---|---|
| Aerobic, Non-Sterile Soil | 9 - 17 | Microbial Degradation | tandfonline.comumn.edu |
| Aerobic, Pre-Sterilized Soil | 128 - 240 | Abiotic Processes | tandfonline.comtandfonline.com |
Environmental Compartmentalization
The movement and distribution of Spinosyn D in the environment are largely governed by its sorption and partitioning behavior, particularly its interaction with soil and sediment organic matter. Spinosyn D exhibits strong adsorption to organic materials, which significantly limits its mobility and potential for leaching into groundwater. epa.govorst.edu This characteristic is supported by its high octanol-water partition coefficient (log Kow), which has been reported to be 4.4 at pH 7. epa.gov
The strong binding affinity of Spinosyn D to soil particles is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Studies have reported a moderate Kd value for spinosad ranging from 5 to 323, indicating a low potential for leaching. umn.edu Research on specific soil components has shown that the distribution coefficient (Kd) for spinosad was 5.67 L/kg for soil, 36.02 L/kg for humic acid, and 51.31 L/kg for clay, with a calculated Koc value of 1050 L/kg. ekb.eg Another study reported a Koc value of 1425 for a sandy loam soil. ekb.eg These high Koc values confirm that Spinosyn D is strongly adsorbed by soil organic matter, leading to its classification as immobile in soil. epa.govnih.gov
In aquatic environments, spinosad partitions rapidly from the water column to sediment and organic matter. acs.orgnih.gov This process is a key factor in its dissipation from water, although it is secondary to photodegradation in sunlit waters. acs.org In anaerobic sediment, where microbial breakdown is slower, the half-life of spinosad can be much longer, ranging from 161 to 250 days. orst.eduregulations.gov
Table 2: Sorption Coefficients for Spinosyn D
| Parameter | Value | pH | Soil/Component Type | Reference |
|---|---|---|---|---|
| log Kow | 4.4 | 7 | Not Applicable | epa.gov |
| Kd (L/kg) | 5 - 323 | Not Specified | Various | umn.edu |
| Kd (L/kg) | 5.67 | Not Specified | Abis Soil | ekb.eg |
| Kd (L/kg) | 36.02 | Not Specified | Humic Acid (HA) | ekb.eg |
| Kd (L/kg) | 51.31 | Not Specified | Clay | ekb.eg |
| Koc (L/kg) | 1050 | Not Specified | Abis Soil | ekb.eg |
| Koc (L/kg) | 1425 | 7.5 | Sandy Loam | ekb.eg |
Analytical Methodologies for Spinosyn D Quantification and Identification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and quantification of individual spinosyns, including Spinosyn D. High-performance liquid chromatography (HPLC) is the most widely employed technique, often coupled with ultraviolet or mass spectrometry detectors.
Reversed-phase HPLC with UV detection is a well-established and reliable method for the determination of Spinosyn D, alongside its counterpart Spinosyn A. nih.govnih.govfao.orgfao.org This technique separates compounds based on their hydrophobicity using a nonpolar stationary phase and a polar mobile phase. Spinosyn D, being a large macrolide, is well-retained and separated under these conditions.
The general procedure involves an initial extraction of the analyte from the sample matrix using organic solvents, followed by purification steps such as liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances. nih.govresearchgate.net The purified extract is then injected into the HPLC system. Detection is typically performed by monitoring the UV absorbance at approximately 250 nm, a wavelength where spinosyns exhibit a response. epa.govresearchgate.net Quantification is achieved by comparing the peak area of Spinosyn D in the sample to that of a certified reference standard. cipac.org This method has been validated for a wide array of matrices, including numerous crops, fruits, vegetables, and environmental samples. nih.govresearchgate.net The validated limits of quantitation (LOQ) for this method generally range from 0.010 to 0.040 µg/g. nih.govresearchgate.net
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 | oup.com |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) | oup.com |
| Detection Wavelength | 245-250 nm | epa.govresearchgate.netoup.com |
| Limit of Quantitation (LOQ) | 0.010 - 0.040 µg/g | nih.gov |
| Limit of Detection (LOD) | 0.005 µg/g in green perilla | nih.govoup.com |
For matrices that are difficult to analyze using HPLC-UV due to significant interference, or when higher sensitivity is required, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. acs.orgsemanticscholar.orgnih.gov This technique offers superior selectivity and sensitivity by combining the separation power of LC with the precise mass identification capabilities of MS/MS.
The LC-MS/MS method can simultaneously determine Spinosyn D, Spinosyn A, and several minor metabolites like Spinosyn B, Spinosyn K, and N-demethylspinosyn D in a single analysis. acs.orgnih.gov Sample preparation is similar to that for HPLC-UV, involving solvent extraction and SPE cleanup. acs.orgresearchgate.net Following chromatographic separation, the analytes are ionized, typically using positive atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and detected by the mass spectrometer. acs.org The instrument is operated in selected ion monitoring (SIM) mode to enhance specificity, tracking the parent and characteristic product ions for each compound. acs.org This high degree of specificity significantly reduces matrix effects and allows for lower detection limits. The method has a validated limit of quantitation of approximately 0.01 µg/g and a limit of detection around 0.003 µg/g in complex matrices like alfalfa hay and corn stover. acs.orgnih.govresearchgate.net
| Parameter | Typical Value/Finding | Reference |
|---|---|---|
| Analytes Determined | Spinosyns A, D, B, K, N-demethylspinosyn D | acs.orgnih.gov |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | acs.orgresearchgate.net |
| Limit of Quantitation (LOQ) | 0.001 - 0.1 mg/kg in animal products; 0.01 µg/g in crop matrices | acs.orgnih.govnih.gov |
| Limit of Detection (LOD) | 0.0003 - 0.03 mg/kg in animal products; 0.003 µg/g in crop matrices | acs.orgnih.govnih.gov |
| Average Recoveries | 69% to 96% | acs.orgnih.govresearchgate.net |
Immunochemical Methods
Immunochemical methods provide a rapid and cost-effective approach for screening total spinosad residues. These assays are based on the highly specific binding interaction between an antibody and the target analyte (antigen).
Magnetic particle-based immunoassay (IA) test kits have been developed and validated for the determination of total spinosad residues in a multitude of food and environmental matrices. nih.govresearchgate.net This method utilizes magnetic microparticles coated with antibodies that can bind to spinosyns. spherotech.comnih.gov The assay format allows for easy separation of the antibody-bound analytes from the sample matrix using a magnetic field, simplifying the washing and detection steps. cd-bioparticles.com
A key characteristic of this method is that it measures the total residue of spinosad, which includes the primary active ingredients Spinosyn A and Spinosyn D, as well as several minor metabolites. nih.govresearchgate.netepa.gov It does not differentiate between the individual spinosyn components. epa.gov The procedure involves extracting residues from the sample with appropriate solvents. Depending on the matrix, the extract may be analyzed directly or may require further cleanup via liquid-liquid partitioning or SPE. nih.govresearchgate.net The IA kits have validated limits of quantitation of 0.010 µg/g in crops and animal tissues, 0.05 µg/g in sediment, and 0.0001 µg/mL in water. nih.govresearchgate.net When tested alongside HPLC methods, the results from immunoassays show good agreement. fao.orgfao.org
Sample Preparation and Extraction Strategies
The effectiveness of any analytical method for Spinosyn D is highly dependent on the efficiency of the sample preparation and extraction steps. The primary goal is to isolate the target analyte from the complex sample matrix while removing interfering compounds that could affect the accuracy and precision of the measurement.
The choice of extraction solvent and technique is dictated by the physicochemical properties of the matrix. semanticscholar.org For Spinosyn D, which is a large, relatively nonpolar molecule, various organic solvent systems are employed. Residue analysis methods typically begin with an extraction using these solvents. nih.gov
For many crop and environmental matrices, an acetonitrile/water solution is effective for extracting spinosyns. acs.orgfao.org In animal-derived products, a combination of acetonitrile with 1% acetic acid has been successfully used. nih.gov For matrices with high-fat content, such as bovine fat or cream, solvent systems like 60% hexane (B92381)/40% dichloromethane (B109758) are utilized. epa.gov The extraction process is often followed by cleanup steps to purify the extract. Common purification techniques include liquid-liquid partitioning and solid-phase extraction (SPE) using various sorbents like silica (B1680970), C18, or cyclohexyl-bonded silica gel. nih.govnih.govepa.govacs.org These steps are crucial for removing lipids, pigments, and other matrix components before chromatographic analysis.
| Matrix | Extraction Solvent System | Reference |
|---|---|---|
| Animal Muscle, Liver, Kidney | Acetonitrile/water (80:20, v/v) | epa.govfao.org |
| Animal Fat | Hexane/dichloromethane (60:40, v/v) | epa.gov |
| Milk, Cream | Acetonitrile | epa.gov |
| Animal-derived products (general) | Acetonitrile/1% acetic acid | nih.gov |
| Crops (e.g., alfalfa, wheat) | Acetonitrile/water solution | acs.orgnih.gov |
| Animal and Fishery Products | Acetone/n-hexane (1:2, v/v) | mhlw.go.jp |
Cleanup Procedures: Liquid-Liquid Partitioning, Solid Phase Extraction (SPE), and Dispersive-Solid-Phase Extraction (dSPE)
Effective sample cleanup is a critical step in the analytical workflow for Spinosyn D quantification to remove matrix interferences that can affect the accuracy and sensitivity of detection methods. Common techniques employed for the purification of sample extracts containing Spinosyn D include liquid-liquid partitioning, solid phase extraction (SPE), and dispersive-solid-phase extraction (dSPE).
Liquid-Liquid Partitioning (LLE)
Liquid-liquid partitioning is a conventional method used to separate analytes from interferences based on their differential solubilities in two immiscible liquid phases. For Spinosyn D analysis, an initial extraction is typically performed using an organic solvent. This extract is then partitioned, often with a hexane solution, to remove non-polar co-extractives like lipids. For instance, in the analysis of beef tissues and milk, an aliquot of the initial extract is purified through liquid-liquid partitioning before proceeding to further cleanup steps. This technique is fundamental in methods for various matrices, including cottonseed, where extracts are purified by partitioning prior to SPE. The efficiency of LLE can sometimes be affected by the formation of emulsions, which may require centrifugation to achieve proper phase separation.
Solid Phase Extraction (SPE)
Solid Phase Extraction is a widely used technique for sample cleanup that involves passing a liquid sample through a solid sorbent material. The choice of sorbent allows for the selective retention of either the analyte or the interfering compounds. For Spinosyn D analysis, various SPE cartridges are employed. Silica and cyclohexyl-based SPE cartridges are used for purifying extracts from milk and tissue samples. In methods developed for cottonseed and related commodities, a silica SPE cartridge is used following liquid-liquid partitioning. For water samples, silica SPE is an optional cleanup step to purify extracts obtained from partitioning with methylene (B1212753) chloride. The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest with an appropriate solvent.
Dispersive-Solid-Phase Extraction (dSPE)
Dispersive-Solid-Phase Extraction, commonly associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has become a prevalent technique for pesticide residue analysis, including Spinosyn D. This approach involves adding a sorbent directly to the sample extract in a centrifuge tube. After vortexing and centrifugation, the supernatant is collected for analysis. This method simplifies the traditional SPE process, allowing for higher sample throughput.
In a dSPE procedure for Spinosyn D in animal-derived products, multiwalled carbon nanotubes have been used as the sorbent material. The QuEChERS methodology typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by adding salts. The cleanup is then performed by dSPE, often using a primary-secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids. Depending on the matrix, other sorbents like C18 for fatty samples or graphitized carbon black (GCB) for samples with high chlorophyll (B73375) content may also be used. This technique has been successfully applied to the analysis of Spinosyn D in fruits, vegetables, and animal products.
Method Validation Parameters
To ensure the reliability and accuracy of analytical methods for quantifying Spinosyn D, a comprehensive validation process is essential. Key parameters evaluated include linearity, limits of detection (LOD) and quantitation (LOQ), recovery, and relative standard deviation (RSD).
Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)
Linearity is established to demonstrate a proportional relationship between the concentration of Spinosyn D and the analytical instrument's response over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²). For Spinosyn D, methods consistently show excellent linearity with R² values greater than or equal to 0.99 in various matrices, including animal-derived products and cowpea.
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method. For Spinosyn D, LOD and LOQ values vary depending on the matrix and the analytical technique employed. For example, in animal products like chicken, pork, beef, egg, and milk, LODs can range from 0.0003 to 0.03 mg/kg, and LOQs from 0.001 to 0.1 mg/kg. A validated limit of quantitation of 0.01 µg/g has been established for methods analyzing Spinosyn D in beef tissues, milk, and cream. In water analysis, the validated LOQ can be as low as 0.001 µg/mL.
Table 1: Linearity, LOD, and LOQ for Spinosyn D in Various Matrices
Recovery and Relative Standard Deviation (RSD)
Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a matrix compared to the known amount initially added (spiked). The results are expressed as a percentage. Relative Standard Deviation (RSD) , a measure of precision, indicates the variability of repeated measurements. Acceptable recovery is often considered to be within the 70-120% range, with an RSD of less than 20%.
For Spinosyn D, method validation across different matrices demonstrates good accuracy and precision. In a study on animal-derived products, average recoveries for Spinosyn D were between 74% and 104%, with RSD values at or below 9.68%. A method for determining Spinosyn D in beef tissues showed average recoveries ranging from 84% to 101%, with corresponding RSDs between 5% and 10%. These results confirm the reliability of the methods for quantifying Spinosyn D residues.
Table 2: Recovery and RSD for Spinosyn D in Various Matrices
Fermentation Optimization and Enhanced Production of Spinosyn D
Strain Improvement Methodologies
Improving the inherent productive capacity of Saccharopolyspora spinosa is a foundational strategy for boosting Spinosyn D output. This involves generating genetic diversity within the microbial population and selecting for superior variants.
Classical mutagenesis, a long-standing technique in strain improvement, involves inducing random mutations throughout an organism's genome using mutagens like ultraviolet (UV) irradiation or chemical agents such as nitrosoguanidine (B1196799) (NTG). nih.govpatsnap.comnih.gov This method creates a diverse pool of mutants, which can then be screened to identify strains with enhanced production capabilities. patsnap.commdpi.com While this approach is random, its effectiveness can be significantly increased through rational screening protocols. researchgate.netmdpi.com
Rational screening involves selecting mutants based on specific physiological traits that are linked to higher production. For instance, resistance to certain metabolic inhibitors or analogues of biosynthetic precursors can indicate a strain with an upregulated metabolic flux towards the desired product. mdpi.com In the context of Spinosyn D, a rational selection procedure involving UV mutation and successive screening for resistance to spinosad, rhamnose, and 2-deoxy-D-glucose led to the isolation of a strain with a 121% increase in spinosad production compared to its parent. researchgate.net
More advanced compound mutagenesis strategies, such as combining atmospheric and room temperature plasma (ARTP) with NTG, have also proven effective. This combined approach yielded a mutant strain, NT24, which produced 858.3 ± 27.7 mg/L of spinosad, a 5.12-fold increase over the wild-type strain. nih.gov These methods, while not targeted to specific genes, are powerful tools for generating robust, high-yielding industrial strains without introducing foreign genetic material. nih.govmdpi.com
| Mutagenesis Method | Screening Strategy | Parent Strain Production | Mutant Strain Production | Fold Increase | Reference |
|---|---|---|---|---|---|
| UV Irradiation | Rational screening for resistance to spinosad, rhamnose, and 2-deoxy-D-glucose | 121 mg/L | 268 mg/L | 2.21 | researchgate.net |
| ARTP/NTG Compound Mutagenesis | Screening for high-yield mutants | ~167.6 mg/L | 858.3 mg/L | 5.12 | nih.gov |
Genome shuffling is a technique that accelerates strain improvement by mimicking natural evolution in a laboratory setting. nih.govresearchgate.net It involves generating a population of mutants through methods like UV or chemical mutagenesis and then promoting recombination between their genomes through recursive protoplast fusion. nih.govproquest.com This process allows for the rapid combination of multiple beneficial mutations from different parent strains into a single, superior strain. nih.gov
In one study, ten strains of S. spinosa with slight improvements in spinosad production were obtained through initial mutagenesis and then subjected to four rounds of genome shuffling. nih.govproquest.com The results showed a dramatic and stepwise increase in productivity. After four rounds, the final shuffled strain, S. spinosa 4-7, achieved a spinosad yield of 547 mg/L. This represented a 200.55% increase compared to the best parent strain from the initial pool and a 436.27% increase over the original starting strain. nih.govproquest.com This demonstrates the power of genome shuffling to efficiently navigate a complex genetic landscape and combine multiple yield-enhancing traits. researchgate.net
| Strain | Method | Spinosad Production (mg/L) | Increase vs. Original Strain (%) | Reference |
|---|---|---|---|---|
| Original Strain (y-2) | N/A | 102 | - | nih.govproquest.com |
| Highest Parent (UN-90) | UV/NTG Mutation | 182 | 78.4 | nih.govproquest.com |
| Round 1 Recombinant | Genome Shuffling | 291 | 185.3 | nih.govproquest.com |
| Round 2 Recombinant | Genome Shuffling | 398 | 290.2 | nih.govproquest.com |
| Round 3 Recombinant | Genome Shuffling | 478 | 368.6 | nih.govproquest.com |
| Round 4 Recombinant (4-7) | Genome Shuffling | 547 | 436.3 | nih.govproquest.com |
Metabolic Engineering Approaches
Metabolic engineering offers a targeted approach to enhancing Spinosyn D production by making precise modifications to the genetic makeup of S. spinosa. This involves manipulating genes directly involved in the spinosyn biosynthetic pathway or in related metabolic networks that supply necessary precursors or divert resources to competing pathways.
The biosynthesis of spinosyns is governed by a large, 74-kb gene cluster known as the spn cluster. nih.gov A direct strategy to increase production is to enhance the expression of these genes, thereby boosting the entire biosynthetic assembly line. nih.gov
Research has demonstrated the success of this approach. By constructing an engineered strain of S. spinosa that overexpressed the complete spn gene cluster, a significant increase in spinosad yield was achieved. nih.govresearchgate.net The engineered strain, Sa. spinosa-spn, produced an average of 693 mg/L of spinosad, a 124% increase compared to the 309 mg/L produced by the wild-type strain. nih.govresearchgate.net Transcriptional analysis confirmed that all 19 genes within the spn cluster were upregulated in the engineered strain, leading to enhanced secondary metabolism. nih.govresearchgate.net Further optimization of the fermentation medium for this engineered strain pushed the yield even higher, to 920 mg/L. nih.govresearchgate.net
| Strain | Genetic Modification | Fermentation Condition | Spinosad Yield (mg/L) | Increase vs. Wild Type (%) | Reference |
|---|---|---|---|---|---|
| Sa. spinosa (Wild Type) | None | Standard Medium | 309 | - | nih.govresearchgate.net |
| Sa. spinosa-spn | Overexpression of complete spn cluster | Standard Medium | 693 | 124 | nih.govresearchgate.net |
| Sa. spinosa-spn | Overexpression of complete spn cluster | Optimized Medium | 920 | 198 | nih.govresearchgate.net |
The biosynthesis of the tri-O-methylrhamnose moiety is particularly crucial. nih.gov The genes responsible for rhamnose biosynthesis (gtt, gdh, epi, kre) are located outside the main spn gene cluster. nih.govnih.gov Studies have shown that duplicating or overexpressing genes involved in the early stages of deoxysugar biosynthesis can significantly increase spinosyn production. nih.gov For example, in a study on the closely related butenyl-spinosyn, overexpression of the rhamnose synthetic genes led to a 2.69-fold increase in production. frontiersin.org This highlights the importance of ensuring a robust supply of precursor molecules to the main spinosyn assembly pathway.
In any living organism, metabolic resources are distributed among numerous pathways essential for growth, maintenance, and the production of secondary metabolites like Spinosyn D. researchgate.net Pathways that compete for the same precursors can divert resources away from spinosyn biosynthesis, thereby limiting the final yield. A sophisticated metabolic engineering strategy involves downregulating these competing pathways to redirect the metabolic flux towards the desired product. researchgate.net
Pyruvate (B1213749) is a crucial precursor for spinosad biosynthesis. researchgate.net However, it is also a central hub in metabolism, feeding into many other pathways, including the gluconeogenic pathway (which creates glucose) via the enzyme pyruvate carboxylase, encoded by the pyc gene. Studies revealed that by downregulating the expression of pyc, the pyruvate shunt into gluconeogenesis was reduced, leading to an increase in spinosad yield. researchgate.net However, this also led to the accumulation of pyruvate, which was then funneled into other competing pathways like the TCA cycle. By simultaneously knocking down the pyc gene along with genes in these other competing pathways (gltA1 and atoB3), researchers achieved a more significant redirection of metabolic flux. This multi-gene knockdown strategy resulted in a spinosad yield of 633.1 ± 38.6 mg/L, a 199.4% increase compared to the strain with only pyc downregulated. researchgate.net
| Genetic Modification | Targeted Pathway(s) | Spinosad Yield (mg/L) | Increase (%) | Reference |
|---|---|---|---|---|
| Downregulation of pyc | Gluconeogenesis | Below expectations | - | researchgate.net |
| Combined knockdown of pyc, gltA1, and atoB3 | Gluconeogenesis, TCA Cycle, Ethylmalonyl-CoA Pathway | 633.1 | 199.4 (vs. single knockdown) | researchgate.net |
Medium Optimization and Fermentation Process Control
The composition of the fermentation medium is a pivotal factor that directly influences the metabolic pathways of Saccharopolyspora spinosa, the natural producer of spinosyns, and consequently, the yield of Spinosyn D. Optimization of nutrient sources and the application of sophisticated process control models are essential for maximizing production.
Identification of Optimal Carbon Sources (e.g., Mannitol (B672), Glucose) and Their Concentrations
Carbon sources serve as the primary energy and carbon backbone for microbial growth and secondary metabolite production. Research has demonstrated that the type and concentration of the carbon source significantly impact spinosad production, which is a mixture of Spinosyn A and Spinosyn D.
Studies have shown that while S. spinosa can utilize various carbohydrates, including glucose, mannitol, maltose, and sucrose, mannitol and glucose have been identified as particularly effective for enhancing spinosad production. brieflands.com In one study, a switch from a glucose-based medium to a mannitol-based medium resulted in a 77.13% increase in spinosad production, from 310.44 ± 21.84 μg/mL to 549.89 ± 38.59 μg/mL. brieflands.com Further optimization using response surface methodology identified an optimal mannitol concentration of 98.0 g/L. brieflands.com
Another study focusing on the overexpression of the complete spinosyn gene cluster found that an optimal glucose concentration of 90 g/L, in combination with other optimized components, led to a spinosad yield of 920 mg/L. nih.gov The choice between mannitol and glucose as the primary carbon source can influence not only the total spinosad titer but also potentially the ratio of Spinosyn A to Spinosyn D, although specific data focusing solely on Spinosyn D optimization is limited.
Table 1: Effect of Carbon Source on Spinosad Production
| Carbon Source | Initial Concentration | Spinosad Yield (μg/mL) | Reference |
| Glucose | Not specified | 310.44 ± 21.84 | brieflands.com |
| Mannitol | 98.0 g/L | 549.89 ± 38.59 | brieflands.com |
| Glucose | 90 g/L | 920 mg/L | nih.gov |
Influence of Nitrogen and Phosphate (B84403) Sources on Yield
Nitrogen is a crucial component of amino acids and proteins, making it essential for microbial growth and enzyme synthesis, including the polyketide synthases involved in spinosyn biosynthesis. The source and concentration of nitrogen can significantly affect spinosad yield. Cottonseed flour and corn steep liquor are commonly used complex nitrogen sources in spinosad fermentation media. brieflands.com An optimized medium formulation included 43.0 g/L of cottonseed flour and 12.9 g/L of corn steep liquor. brieflands.com
Phosphate is a key component of nucleic acids and plays a vital role in energy metabolism. The concentration of phosphate in the fermentation medium must be carefully controlled, as both limitation and excess can inhibit secondary metabolite production. An optimized medium for spinosad production contained 0.5 g/L of KH2PO4. brieflands.com
Application of Statistical and Computational Models (e.g., Response Surface Methodology, Artificial Neural Networks, Genetic Algorithms)
Traditional one-factor-at-a-time optimization methods are often inefficient and fail to account for the interactions between different medium components. To overcome these limitations, statistical and computational models are increasingly being employed for fermentation process optimization.
Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems in which a response of interest is influenced by several variables. RSM has been successfully used to optimize the fermentation medium for spinosad production, identifying the optimal concentrations of key components like cottonseed meal, glucose, and soybean oil. nih.gov
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. ANNs can be used to model complex, non-linear relationships between input variables (medium components) and output variables (spinosad yield). In one study, an ANN model demonstrated a higher prediction accuracy (R² = 0.9866) compared to an RSM model (R² = 0.9458) for spinosad production. nih.gov
Genetic Algorithms (GAs) are search heuristics inspired by the process of natural selection. GAs can be used in conjunction with ANN models to search for the optimal combination of medium components that will maximize the desired output. A hybrid approach using an ANN model coupled with a GA resulted in a maximal spinosad yield of 401.26 mg/L. nih.gov
These advanced modeling techniques provide a more systematic and efficient approach to optimizing fermentation conditions, leading to significant improvements in spinosad, and by extension, Spinosyn D production.
Heterologous Production Systems
The genetic manipulation of the natural producer, Saccharopolyspora spinosa, can be challenging. Heterologous expression, which involves transferring the spinosyn biosynthesis gene cluster into a more tractable host organism, offers a promising alternative for enhancing production and enabling genetic engineering for novel spinosyn analogs.
Expression of Spinosyn Gene Clusters in Alternative Actinomycetes (e.g., Saccharopolyspora erythraea)
Several actinomycete species have been explored as potential heterologous hosts for spinosyn production, including Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus. nih.gov However, Saccharopolyspora erythraea, the producer of the antibiotic erythromycin (B1671065), has emerged as a particularly suitable host. asm.orgresearchgate.netnih.gov
In a notable study, the native erythromycin polyketide synthase (PKS) genes in S. erythraea were replaced with the entire spinosad gene cluster. asm.org The resulting recombinant strains were able to produce spinosyns. Through further metabolic engineering and mutagenesis, a final strain was developed that could produce spinosad at a titer of 830 mg/liter, demonstrating the potential of this heterologous system for industrial applications. asm.orgresearchgate.net
Analysis of Spinosyn A to Spinosyn D Ratios in Heterologous Hosts
A significant finding in the heterologous production of spinosyns is the variation in the ratio of Spinosyn A to Spinosyn D compared to the native producer. This suggests that the host organism's metabolic background can influence the final product profile.
In one study using two different strains of S. erythraea as hosts, the ratios of Spinosyn A to Spinosyn D differed significantly. nih.gov In the strain HS-ES14, the amount of Spinosyn A was notably smaller than that of Spinosyn D. nih.gov Conversely, in the AT-ES04 strain, the amount of Spinosyn A was much larger than that of Spinosyn D, a ratio more similar to that observed in the natural producer, S. spinosa. nih.gov This difference is attributed to the precursor supply in the host cells; a higher availability of methylmalonyl-CoA, a precursor for the erythromycin PKS, is thought to favor the biosynthesis of Spinosyn D. nih.gov
This ability to manipulate the Spinosyn A to Spinosyn D ratio in heterologous hosts opens up possibilities for tailoring the production process to favor the synthesis of Spinosyn D, which may have distinct insecticidal properties or be a desirable starting material for the synthesis of other spinosyn derivatives.
Table 2: Spinosyn A to Spinosyn D Ratios in Heterologous Saccharopolyspora erythraea Strains
| Host Strain | Spinosyn A to Spinosyn D Ratio | Reference |
| S. erythraea HS-ES14 | Spinosyn A < Spinosyn D | nih.gov |
| S. erythraea AT-ES04 | Spinosyn A > Spinosyn D | nih.gov |
Total Synthesis Strategies for Spinosyn D
Complexities and Challenges in Chemical Synthesis
The chemical synthesis of Spinosyn D is fraught with difficulties, primarily stemming from its unique and complex molecular structure. These challenges have made its total synthesis a formidable task undertaken by only a few research groups.
Key structural hurdles include:
The Tetracyclic Core: Spinosyn D possesses a unique and densely functionalized 5,6,5,12-fused tetracyclic ring system. nih.gov The construction of this rigid framework, with its specific stereochemical configuration, requires sophisticated and highly controlled reaction sequences.
Stereochemical Control: The molecule contains numerous stereocenters. Establishing the correct relative and absolute stereochemistry across the fused ring system is a major challenge that necessitates the use of advanced asymmetric synthesis techniques.
Macrolactone Formation: The formation of the 12-membered macrolactone ring is thermodynamically and kinetically challenging due to entropic factors and potential ring strain.
Glycosylation: The stereoselective attachment of the two deoxy sugars, D-forosamine and tri-O-methyl-L-rhamnose, presents a significant obstacle. In particular, the installation of the β-D-forosamine is known to be nontrivial due to its 2-deoxy nature, which complicates controlling the stereochemistry at the anomeric center. nih.govpnas.org
These combined complexities necessitate lengthy and highly optimized synthetic routes, making the large-scale chemical synthesis of Spinosyn D impractical for commercial production, which relies on fermentation. lukasiewicz.gov.pl However, total synthesis remains invaluable for accessing analogs with modifications to the tetracyclic core, something not easily achieved through semi-synthesis from the natural product. nih.gov
Key Synthetic Methodologies Applied to Spinosyn A (Relevant to Spinosyn D Core)
Several innovative strategies have been developed to construct the spinosyn core. These methodologies, primarily demonstrated in the total synthesis of Spinosyn A, provide a blueprint for accessing the Spinosyn D aglycone.
| Reported Total Syntheses of Spinosyn A | |
| Research Group | Key Features |
| Evans (1998) | First total synthesis, 37 total steps. nih.gov |
| Paquette (2000) | 44 total steps, featuring an anionic oxy-Cope rearrangement. nih.govacs.org |
| Roush (2004) | 29 total steps, utilizing a biomimetic transannular Diels-Alder reaction. nih.govpnas.org |
| Dai (2016) | 23 total steps, featuring a carbonylative Heck macrolactonization. nih.govnih.gov |
The Roush group successfully implemented this strategy in their total synthesis of Spinosyn A. pnas.org20.210.105 By constructing a macrocyclic pentaene, they were able to trigger an intramolecular cycloaddition that simultaneously formed the C(4)–C(12) and C(7)–C(11) bonds. The conformational constraints of the macrocyclic starting material provided a high degree of stereocontrol over the formation of the fused ring system. pnas.org20.210.105 This approach elegantly establishes several stereocenters in a single, efficient step, mimicking the proposed biosynthetic pathway.
The construction of the 12-membered macrolactone is a critical and challenging step. The Dai group developed a novel and highly efficient approach centered on an unprecedented palladium-catalyzed carbonylative Heck macrolactonization. nih.govacs.org This reaction streamlines the synthesis by forming both the five-membered C-ring and the twelve-membered macrolactone in a single step. nih.govthieme-connect.com
In this strategy, a carefully designed linear precursor is subjected to palladium catalysis in the presence of carbon monoxide. acs.orgthieme-connect.com This process inserts a carbonyl group and triggers a Heck-type cyclization to forge the complex 5,12-fused macrolactone system. nih.gov This method significantly improves synthetic efficiency compared to earlier routes and represents a powerful application of modern catalytic carbonylation chemistry to the synthesis of complex natural products. nih.govacs.org
Achieving the correct stereochemistry is paramount in the synthesis of Spinosyn D. Modern asymmetric catalysis plays a crucial role in setting key stereocenters throughout the synthetic sequences. nih.govmdpi.com Chiral catalysts are used to influence the stereochemical outcome of reactions, ensuring the formation of the desired enantiomer. mdpi.comnih.gov
Examples of such transformations in spinosyn synthesis include:
Chiral Amine-Catalyzed Intramolecular Diels-Alder Reaction: Used to construct a bicyclic intermediate with excellent diastereoselectivity, setting the stereochemistry of the trans-fused ring system early in the synthesis. nih.govnih.gov
Asymmetric Aldol and Addition Reactions: Employed to create specific stereocenters in the linear chains that are later cyclized to form the core. acs.org
Catalyst-Controlled Glycosylation: Gold-catalyzed glycosylation methods, such as the Yu glycosylation, have been utilized to control the challenging formation of the β-glycosidic linkage for the forosamine (B98537) sugar, overcoming a significant synthetic hurdle. nih.govacs.org
These catalytic asymmetric methods are essential for producing the optically pure intermediates required for the successful total synthesis of the natural product. researchgate.net
Combined Chemical and Biosynthetic Approaches
Given the extreme difficulty of a full chemical synthesis, combined chemo-biosynthetic strategies have emerged as a powerful alternative for producing novel spinosyn analogs. These approaches leverage the efficiency of the natural biosynthetic machinery of Saccharopolyspora spinosa while incorporating chemical modifications to generate diversity. lukasiewicz.gov.plnih.gov
One major avenue is semi-synthesis , where the natural fermentation products (Spinosyns A and D) are isolated and then chemically modified. lukasiewicz.gov.pl This has been the most commercially successful strategy, leading to the development of second-generation insecticides like spinetoram (B1464634), which is derived from chemical modifications of minor spinosyn factors. lukasiewicz.gov.pl Most semi-synthetic efforts have focused on altering the sugar moieties or other accessible functional groups. nih.govnih.gov
Another approach involves chemoenzymatic synthesis , which integrates specific enzymatic transformations into a chemical synthesis pathway. A chemoenzymatic synthesis of Spinosyn A has been reported, utilizing an enzymatic step within a multi-step chemical sequence. nih.gov Furthermore, advances in synthetic biology and metabolic engineering offer the potential to modify the spinosyn biosynthetic gene cluster. acs.orgresearchgate.net This could enable the production of novel spinosyns by engineered microorganisms, combining genetic programming with chemical principles to create targeted structural variations. nih.govresearchgate.net
Development of Simplified Synthetic Mimics as an Alternative
The immense synthetic challenge and high cost associated with the total synthesis of the spinosyn tetracycle have driven research towards a compelling alternative: the development of simplified synthetic mimics. scispace.com The goal is to create smaller, chemically simpler molecules that retain the potent insecticidal activity and unique mode of action of the natural products but are more accessible synthetically. nih.govresearchgate.net
This approach relies heavily on computer-aided molecular design (CAMD) . researchgate.netnih.gov By analyzing the three-dimensional structure of spinosyns and their binding interactions at the insect nicotinic acetylcholine (B1216132) receptor, researchers can design novel scaffolds that mimic the key pharmacophoric features of the natural macrolide. researchgate.net This de novo design process has led to the discovery of highly active synthetic mimics where the complex tetracyclic core is replaced by simpler, often aromatic, structures. nih.goviu.edu
These synthetic mimics offer several potential advantages:
Reduced molecular complexity and size. scispace.com
More efficient and cost-effective chemical synthesis. researchgate.net
Improved physicochemical properties, such as photostability. iu.edu
The potential for novel intellectual property.
The successful development of potent synthetic mimics demonstrates that the entire complex macrolide structure is not essential for biological activity, opening new avenues for insecticide discovery inspired by the spinosyn natural products. scispace.comnih.gov
Q & A
Q. What experimental methods are recommended for quantifying Spinosyn D in environmental or biological matrices?
To quantify Spinosyn D, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 reversed-phase column. Calibrate using certified reference standards (purity >95%) and account for matrix effects by spiking control samples. For biological tissues, employ solid-phase extraction (SPE) with acetonitrile-based solvents to isolate Spinosyn D from lipids and proteins . In environmental samples (e.g., soil or water), liquid-liquid extraction (LLE) with dichloromethane is effective due to Spinosyn D's logP values (3.2 at pH 5) .
Q. How can researchers ensure the stability of Spinosyn D during storage and experimental workflows?
Store Spinosyn D at -20°C in amber vials to minimize photodegradation (DT50 in water: 0.93 days at pH 7) . For aqueous solutions, adjust pH to 5–7 and use buffers like ammonium acetate to stabilize the compound. Avoid metal ions (e.g., Fe³⁺) that catalyze hydrolysis. Pre-experiment stability tests under simulated conditions (e.g., UV light exposure for photodegradation studies) are critical .
Q. What are the key physicochemical properties of Spinosyn D that influence experimental design?
Key properties include:
- Water solubility : 29 mg/L at pH 5, increasing to 235 mg/L at pH 7 .
- Vapor pressure : 2.1 × 10⁻⁸ Pa (20°C), indicating low volatility .
- pKa : 7.8 (base), requiring pH adjustments for ionization-dependent applications . These properties dictate solvent selection, environmental fate studies, and bioassay design .
Advanced Research Questions
Q. How can contradictory data on Spinosyn D’s soil adsorption and mobility be resolved?
Discrepancies in Freundlich adsorption coefficients (K = 5.4–323 for Spinosyn A; Spinosyn D data limited) may arise from soil organic matter (SOM) variability and microbial activity . To address this:
Q. What experimental designs are optimal for comparing the bioactivity of Spinosyn D with Spinosyn A?
Use dose-response bioassays against target insects (e.g., Heliothis virescens) under standardized conditions (25°C, 60% RH). Prepare spinosyn mixtures at varying A:D ratios (50:50 to 95:5) to mimic natural fermentation profiles . Measure LC₅₀ values and synergism using the Abbott formula. For molecular studies, employ electrophysiological assays on insect nicotinic acetylcholine receptors (nAChRs) to compare binding affinities .
Q. How can researchers validate the pH-dependent solubility of Spinosyn D without confounding variables?
Use a pH-stat titration system with potentiometric monitoring. Prepare Spinosyn D suspensions in deionized water and adjust pH incrementally (3–9) using HCl/NaOH. Measure solubility via ultracentrifugation (10,000 × g) followed by LC-MS analysis of supernatants. Control temperature (25°C) and ionic strength (0.01 M KCl) to isolate pH effects .
Q. What methodologies address inconsistencies in photodegradation half-lives (DT50) reported for Spinosyn D?
Discrepancies in DT50 (e.g., 0.82 days in water vs. 9.4 days on soil) may stem from light source variability (UV intensity/wavelength) or matrix interactions. To standardize:
- Use a solar simulator with AM1.5G spectral output.
- Characterize degradation products via high-resolution mass spectrometry (HRMS) to confirm pathways.
- Replicate studies across multiple labs using harmonized protocols .
Methodological Guidance for Data Interpretation
Q. How should researchers statistically analyze bioassay data involving Spinosyn D?
Apply probit analysis for LC₅₀/LC₉₀ calculations, ensuring sample sizes ≥100 insects per concentration. Use ANOVA with Tukey’s HSD post-hoc test to compare treatments. For time-series data (e.g., degradation kinetics), fit to first-order models and report 95% confidence intervals for rate constants .
Q. What strategies mitigate batch-to-batch variability in Spinosyn D sourced from fermentation?
Implement quality-by-design (QbD) principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
